![molecular formula C10H8BrClN2O B2497816 6-(4-Bromophenyl)-1H-pyrimidin-2-one;hydrochloride CAS No. 2413884-06-5](/img/structure/B2497816.png)
6-(4-Bromophenyl)-1H-pyrimidin-2-one;hydrochloride
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Overview
Description
The compound “6-(4-Bromophenyl)-1H-pyrimidin-2-one;hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .
Synthesis Analysis
While specific synthesis methods for “6-(4-Bromophenyl)-1H-pyrimidin-2-one;hydrochloride” were not found, similar compounds have been synthesized using various methods. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .
Scientific Research Applications
DNA Binding and Anticancer Potential
The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine involves careful manipulation of its structure to achieve DNA selectivity. Researchers have explored its binding affinity with DNA, aiming to develop potent anticancer agents. The compound’s tricationic nature suggests strong interactions with nucleic acids, making it a promising candidate for targeted therapies .
Future Directions
While specific future directions for “6-(4-Bromophenyl)-1H-pyrimidin-2-one;hydrochloride” were not found, research on similar compounds is ongoing. For instance, a newly synthesized pyrazoline derivative showed neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters .
properties
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O.ClH/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNXUQYSYQJEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=O)N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride |
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